(1E)-N'-[3-(Methylamino)propyl]propanimidamide is a chemical compound characterized by its unique structural properties. It consists of a propanimidamide backbone with a methylamino group attached to the propyl chain. The molecular formula for this compound is , and it has a molecular weight of approximately 115.18 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The chemical reactivity of (1E)-N'-[3-(Methylamino)propyl]propanimidamide can be explored through various synthetic pathways. One significant reaction involves the formation of the compound from 3-methylaminopropionitrile and hydroxylamine, which leads to the generation of N'-hydroxy-3-(methylamino)propanimidamide under specific conditions, such as heating in ethanol and water .
Another important aspect is its behavior in acid-base reactions, where it can act as a weak base due to the presence of the amine group, allowing it to form salts with acids. This property is essential for its potential use in drug formulations.
The synthesis of (1E)-N'-[3-(Methylamino)propyl]propanimidamide can be achieved through several methods:
The primary applications of (1E)-N'-[3-(Methylamino)propyl]propanimidamide lie within pharmaceutical development. Its potential as a precursor or intermediate in synthesizing more complex molecules makes it valuable in drug discovery processes. Additionally, its properties may lend themselves to applications in agrochemicals or as biochemical probes in research settings.
Several compounds share structural similarities with (1E)-N'-[3-(Methylamino)propyl]propanimidamide, which can provide context for its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(Dimethylamino)propylamine | 6291-84-5 | Used in proteomics; exhibits different biological activity. |
| 3-(Methylamino)propylamine | 6291-84-5 | Similar amine structure; used as a biochemical reagent. |
| Propanimidamide, N-hydroxy-3-(methylamino) | 16750-50-8 | Hydroxylated version; different reactivity profile. |
Each of these compounds presents unique properties and applications that distinguish them from (1E)-N'-[3-(Methylamino)propyl]propanimidamide, particularly in their biological activities and synthetic routes.